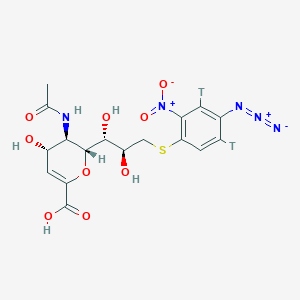
1,4-Dichloronaphthalene
概要
説明
1,4-Dichloronaphthalene is an organic compound that has a wide range of applications in the scientific world. It is a colorless solid with a pleasant odor and is soluble in organic solvents. It is a common component of various industrial products, such as plastics, paints, and coatings. It is also used as an intermediate in the synthesis of other compounds, including drugs, dyes, and insecticides. In addition, it has been used as a reagent in various laboratory experiments and studies.
科学的研究の応用
Molecular Motions and Lattice Stability
1,4-Dichloronaphthalene (1,4-DCN) has been studied for its unique molecular motions and effects on lattice stability in organic alloys. Research has shown that 1,4-DCN and 1-bromo-4-chloronaphthalene form stable binary organic alloys and that the lattice stability is influenced by the chemical perturbation caused by the presence of additional halogen atoms (Bellows & Prasad, 1977).
Excitation Spectrum Analysis
The T1 ← S0 excitation spectrum of 1,4-DCN was obtained at low temperatures, revealing significant insights into its molecular structure. The study of its vibrational frequencies, particularly in the triplet state, provides valuable information for understanding its photophysical properties (Iwasaki, Nishi, & Kinoshita, 1983).
Localized States in Crystals
1,4-DCN has been used as a model for studying one-dimensional excitons in molecular crystals. Research has demonstrated the formation of multiple localized traps in isotopically mixed crystals of 1,4-DCN, providing insights into the properties of traps and their implications for molecular interactions (Tro, Martin, Low, & Nishimura, 1986).
Crystal Excimer Fluorescence
Studies on 1,4-DCN have observed excimer emission from its stable, ordered crystals. This research is significant for understanding the photostability and fluorescence characteristics of naphthalene derivatives, which are important in various photophysical applications (Berkovic & Ludmer, 1982).
Metabolic Degradation
1,4-DCN's metabolic degradation by certain bacterial strains has been a subject of environmental research. Understanding the degradation pathway of 1,4-DCN is crucial for developing biological treatment methods for polychlorinated naphthalenes, a group of compounds with known adverse health effects (Yu, Wu, Song, Ren, & Tang, 2015).
Solubility in Supercritical Carbon Dioxide
The solubility of solid derivatives of 1,4-DCN in supercritical carbon dioxide has been measured, providing useful data for understanding the behavior of these compounds under varying conditions. This information is valuable for applications in supercritical fluid technology (Zacconi et al., 2017).
Crystal Structures under Chemical Perturbation
Research on the crystal structures of 1,4-DCN has provided insights into how chemical perturbations affect molecular crystals. Understanding these effects is important for the development of new materials with tailored properties (Bellows, Stevens, & Prasad, 1978).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that chlorinated naphthalenes, including 1,4-dichloronaphthalene, are a class of chlorinated aromatic hydrocarbons . These compounds are highly hydrophobic, semi-volatile, thermally stable, and electrically insulating .
Mode of Action
It’s known that chlorinated naphthalenes can interact with various biological systems due to their lipophilic nature, potentially leading to toxic effects .
Biochemical Pathways
The metabolic degradation of this compound has been studied using a strain of Pseudomonas sp. HY . The metabolites were analyzed by gas chromatography-mass spectrometry (GC-MS). A series of metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid were identified .
Pharmacokinetics
It’s known that chlorinated naphthalenes are resistant to degradation and can build up in the bodies of plants and animals .
Result of Action
It’s known that chlorinated naphthalenes can have adverse health effects .
Action Environment
The action of this compound can be influenced by environmental factors. The research suggests a metabolic pathway of this compound, which is critical for the treatment of this compound through biological processes .
生化学分析
Biochemical Properties
The biochemical properties of 1,4-Dichloronaphthalene are not fully understood. It has been studied using a strain of Pseudomonas sp. HY . The metabolites were analyzed by gas chromatography-mass spectrometry (GC-MS), and a series of metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid were identified .
Cellular Effects
It is known that polychlorinated naphthalenes (PCNs), including this compound, can travel long distances and build up in the bodies of plants and animals, causing a danger to human health and environment .
Molecular Mechanism
It is known that the degradation of this compound may not remove the chloride ions during the processes and the metabolites may not benefit the bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation of this compound was studied with initial concentrations of 10 mg/L and 20 mg/L . The results showed that 98% removal could be achieved within 48 hours at an initial this compound concentration of 10 mg/L . It took 144 hours to reach the same degradation efficiency at an initial concentration of 20 mg/L .
Metabolic Pathways
The metabolic degradation of this compound was studied using a strain of Pseudomonas sp. HY . The metabolites were analyzed by GC-MS . A series of metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid were identified .
特性
IUPAC Name |
1,4-dichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPKCYMVSKDOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061999 | |
| Record name | 1,4-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1825-31-6 | |
| Record name | 1,4-Dichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DICHLORONAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DICHLORONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91H687K062 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




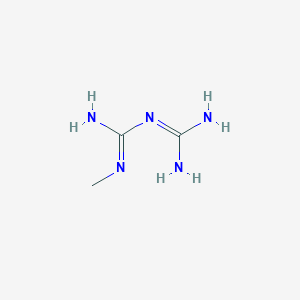
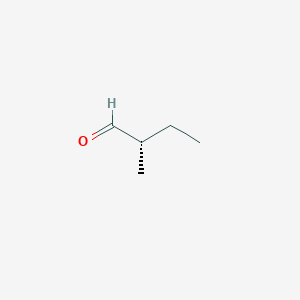
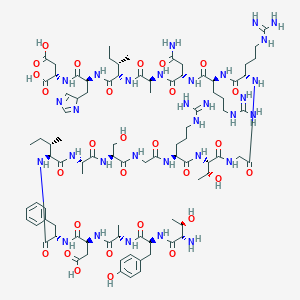
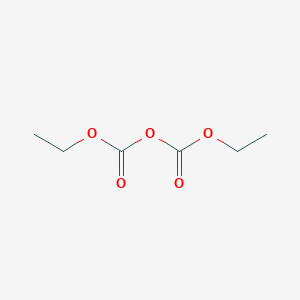


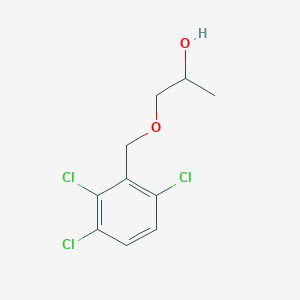



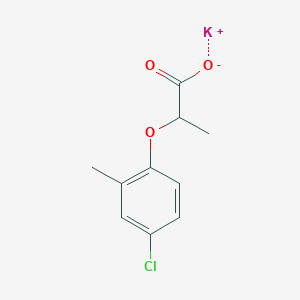
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
